molecular formula C9H8BrN3O2S B14162700 3-(3-Bromophenyl)-5-(methanesulfonyl)-1H-1,2,4-triazole CAS No. 924663-92-3

3-(3-Bromophenyl)-5-(methanesulfonyl)-1H-1,2,4-triazole

Cat. No.: B14162700
CAS No.: 924663-92-3
M. Wt: 302.15 g/mol
InChI Key: KFSFEVPUAUVRPE-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-5-(methanesulfonyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a bromophenyl group and a methanesulfonyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-5-(methanesulfonyl)-1H-1,2,4-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable nitrile compound.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using 3-bromobenzyl chloride and the triazole intermediate.

    Addition of the Methanesulfonyl Group: The methanesulfonyl group is added through a sulfonation reaction using methanesulfonyl chloride and a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-5-(methanesulfonyl)-1H-1,2,4-triazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the methanesulfonyl group.

    Cyclization Reactions: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while oxidation and reduction reactions can produce sulfoxides or sulfones.

Scientific Research Applications

3-(3-Bromophenyl)-5-(methanesulfonyl)-1H-1,2,4-triazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-5-(methanesulfonyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the methanesulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)-5-(methanesulfonyl)-1H-1,2,4-triazole: Similar structure but with the bromine atom in the para position.

    3-(3-Chlorophenyl)-5-(methanesulfonyl)-1H-1,2,4-triazole: Similar structure but with a chlorine atom instead of bromine.

    3-(3-Bromophenyl)-5-(ethylsulfonyl)-1H-1,2,4-triazole: Similar structure but with an ethylsulfonyl group instead of methanesulfonyl.

Uniqueness

3-(3-Bromophenyl)-5-(methanesulfonyl)-1H-1,2,4-triazole is unique due to the specific combination of the bromophenyl and methanesulfonyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

924663-92-3

Molecular Formula

C9H8BrN3O2S

Molecular Weight

302.15 g/mol

IUPAC Name

3-(3-bromophenyl)-5-methylsulfonyl-1H-1,2,4-triazole

InChI

InChI=1S/C9H8BrN3O2S/c1-16(14,15)9-11-8(12-13-9)6-3-2-4-7(10)5-6/h2-5H,1H3,(H,11,12,13)

InChI Key

KFSFEVPUAUVRPE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC(=NN1)C2=CC(=CC=C2)Br

Origin of Product

United States

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